4-({3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID
Overview
Description
4-({3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID is a complex organic compound with a unique structure that includes a thienyl group, a tert-butylphenyl group, and an aminocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thienyl intermediate: The thienyl group is introduced through a cyclization reaction involving a suitable precursor, such as a thiophene derivative.
Introduction of the tert-butylphenyl group: This step involves a Friedel-Crafts alkylation reaction, where the tert-butylphenyl group is attached to the thienyl intermediate.
Aminocarbonylation: The aminocarbonyl group is introduced through a reaction with an appropriate amine and carbonyl source, such as an isocyanate or carbamate.
Formation of the final product: The final step involves coupling the intermediate with a butanoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-({3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-({3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocarbonyl group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{[3-(aminocarbonyl)-4-phenyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid: Lacks the tert-butyl group, which may affect its steric and electronic properties.
4-{[3-(aminocarbonyl)-4-(4-methylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid: Contains a methyl group instead of a tert-butyl group, leading to different reactivity and biological activity.
Uniqueness
The presence of the tert-butyl group in 4-({3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID imparts unique steric and electronic properties, making it distinct from similar compounds. This can influence its reactivity, stability, and interaction with biological targets, potentially leading to unique applications and effects.
Properties
IUPAC Name |
4-[[4-(4-tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-11-16(12-5-7-13(8-6-12)20(2,3)4)17(18(21)26)19(27-11)22-14(23)9-10-15(24)25/h5-8H,9-10H2,1-4H3,(H2,21,26)(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDVPWPRWWFUES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)CCC(=O)O)C(=O)N)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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